6-(4-Chlorophenyl)benzofuran-2-carboxylic acid
Description
6-(4-Chlorophenyl)benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a chlorophenyl substituent at the C6 position of the benzofuran core and a carboxylic acid group at the C2 position. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 4-chlorophenyl group in this compound introduces electron-withdrawing effects, which may influence its electronic configuration, solubility, and interaction with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-12-5-3-9(4-6-12)10-1-2-11-8-14(15(17)18)19-13(11)7-10/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQFRQFWWGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(O3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-chlorophenyl)benzofuran-2-carboxylic acid typically involves the cyclization of ortho-hydroxyaryl ketones with appropriate substituents. One common method includes the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes . Another approach involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply. The use of metal-catalyzed reactions and environmentally friendly solvents would be preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)benzofuran-2-carboxylic acid is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various physiological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Structural Comparison with Similar Benzofuran-2-carboxylic Acid Derivatives
The structural uniqueness of 6-(4-chlorophenyl)benzofuran-2-carboxylic acid lies in its substitution pattern. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural Comparison of Benzofuran-2-carboxylic Acid Derivatives
*Similarity scores based on benzofuran-2-carboxylic acid core structure .
Key Observations:
- Steric Considerations: Piperazinyl-tert-butyl derivatives (e.g., ) introduce steric hindrance, which may limit interactions with enzymatic active sites compared to the smaller chlorophenyl group.
- Functional Group Diversity: Ester derivatives (e.g., ethyl esters ) are often precursors to carboxylic acids, suggesting the target compound could be a bioactive metabolite.
Physicochemical Properties and Solubility Profiles
While explicit data for this compound are unavailable, trends can be inferred from substituent effects:
Lipophilicity:
- The 4-chlorophenyl group increases lipophilicity (higher logP) compared to methoxy or hydroxy analogs, enhancing membrane permeability but reducing aqueous solubility .
- Ethyl esters (e.g., ) exhibit higher logP than carboxylic acids, favoring passive diffusion.
Acidity (pKa):
Biological Activity
6-(4-Chlorophenyl)benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a benzofuran core structure with a 4-chlorophenyl substituent. The presence of the chlorine atom is crucial as it enhances the compound's reactivity and biological activity through electron-withdrawing effects.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines, including:
- K562 (chronic myelogenous leukemia) : Induces apoptosis and activates caspases, leading to increased cancer cell death.
- A549 (lung adenocarcinoma) : Exhibited significant inhibition of cell proliferation with an IC50 value of 16.4 µM, indicating strong anticancer activity .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| K562 | Not specified | Apoptosis induction, caspase activation |
| A549 | 16.4 | Inhibition of cell proliferation |
Urease Inhibition
The compound has also been tested for its urease inhibitory potential. It exhibited varying degrees of inhibition, with a notable scaffold containing the 4-chloro moiety demonstrating an IC50 of 1.2 µM, making it one of the most potent inhibitors in its class .
Table 2: Urease Inhibition Potency
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 1.2 |
| Standard (Thiourea) | 21.40 |
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound significantly increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .
- Caspase Activation : It activates caspases 3 and 7 in a time-dependent manner, which are critical for the execution phase of apoptosis .
- Urease Inhibition : The interaction with the urease enzyme disrupts its function, which can be beneficial in treating conditions like urinary tract infections.
Study on Anticancer Properties
In a study evaluating the effects of various benzofuran derivatives on cancer cells, researchers found that modifications to the phenyl ring significantly affected anticancer activity. The introduction of a chlorine atom at the para position was linked to enhanced cytotoxicity against A549 cells .
Urease Inhibition Study
Another study focused on the structure-activity relationship (SAR) among benzofuran derivatives showed that compounds with electron-withdrawing groups like chlorine exhibited superior urease inhibition compared to their non-substituted counterparts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-(4-chlorophenyl)benzofuran-2-carboxylic acid?
- Methodology : Synthesis typically involves condensation of 4-chlorobenzaldehyde with 2-aminopyridine derivatives, followed by cyclization under controlled conditions. Catalysts such as palladium or copper are used to enhance reaction efficiency, with solvents like dimethylformamide (DMF) or toluene optimizing yield . Post-synthetic purification via recrystallization or chromatography ensures >95% purity, as indicated by HPLC analysis .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., chlorophenyl group at position 6) via - and -NMR chemical shifts .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 287.09) .
- Melting Point (mp) : Compare observed mp (e.g., 192–196°C for benzofuran derivatives) with literature values .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Critical Data :
- Solubility : Limited solubility in aqueous buffers; use polar aprotic solvents (e.g., DMSO) for biological assays .
- Storage : Store at 0–6°C for long-term stability, as recommended for boronic acid analogs .
- Safety : Handle under fume hoods due to potential irritant properties, per SDS guidelines .
Advanced Research Questions
Q. How does microgravity impact the biological activity of benzofuran-2-carboxylic acid derivatives?
- Experimental Design : NASA studies on human peripheral blood mononuclear cells (PBMCs) exposed to benzofuran derivatives (e.g., KMEG) under spaceflight conditions revealed altered gene expression profiles. Researchers should replicate these conditions using clinostats or parabolic flights, followed by RNA-seq to assess immune modulation .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Data Analysis :
- Dose-Response Variability : Standardize assay protocols (e.g., fixed incubation times, consistent cell lines) to minimize discrepancies .
- Purity Verification : Use LC-MS to confirm compound integrity, as impurities (e.g., unreacted 4-chlorophenyl intermediates) may skew bioactivity results .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?
- Methodology :
- Substituent Modification : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to target enzymes .
- In Silico Docking : Use tools like AutoDock to predict interactions with oncogenic targets (e.g., AF9/ENL protein complexes) .
Q. What experimental challenges arise in scaling up synthesis for in vivo studies?
- Optimization Steps :
- Catalyst Loading : Reduce Pd catalyst concentration to <1 mol% to lower costs while maintaining >80% yield .
- Batch Reactor Design : Optimize stirring rates and temperature gradients to prevent byproduct formation in large-scale reactions .
Q. How do computational models enhance understanding of its pharmacokinetic profile?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
